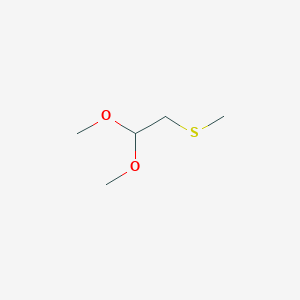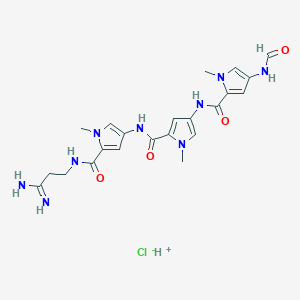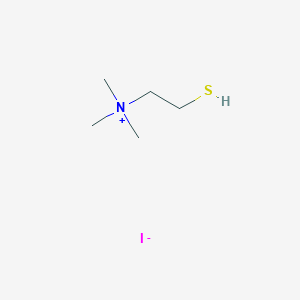
THIOCHOLINE IODIDE
Übersicht
Beschreibung
(2-Mercaptoethyl)trimethylammonium iodide, also known as (2-Mercaptoethyl)trimethylammonium iodide, is a useful research compound. Its molecular formula is C5H14INS and its molecular weight is 247.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Mercaptoethyl)trimethylammonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Mercaptoethyl)trimethylammonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Amperometrische Biosensoren
Thiocholiniodid wurde bei der Entwicklung amperometrischer Biosensoren für die schnelle Analyse neurotoxischer Insektizide eingesetzt, die auf der Hemmung der Cholinesterase (AChE) basieren. Das analytische Signal wird durch die Oxidation des Thiocholins quantifiziert, das enzymatisch durch die Hydrolyse des Acetylthiocholin-Pseudosubstrats erzeugt wird .
Nachweis neurotoxischer Insektizide
Thiocholiniodid spielt eine entscheidende Rolle beim Nachweis neurotoxischer Insektizide (Organophosphate oder Carbamate), Nervenkampfstoffe und natürlicher Toxine (Aflatoxin, Glycoalkaloide usw.) . Dies wird durch die Entwicklung von Biosensoren erreicht, die auf der Hemmung der Acetylcholinesterase (AChE) basieren.
Untersuchung der Acetylcholinesterase-Aktivität
Die Aktivität der Acetylcholinesterase (AChE) wurde in vivo intensiv untersucht, da sie eine primäre Rolle im Nervensystem spielt, um die Nervenimpulse durch Acetylcholin-Katalyse zu beenden, aber auch aufgrund ihrer Bedeutung für andere wichtige Prozesse wie Gedächtnis und neurodegenerative Erkrankungen .
Chemische Proteinsynthese
Es wurde berichtet, dass Thiocholiniodid in der chemischen Proteinsynthese verwendet wird, einschließlich der nativen chemischen Ligation (NCL)-basierten Peptidligation und der metallfreien Entschwefelung .
Peptidligation
Thiocholiniodid wurde bei der Peptidligation eingesetzt. Die Bewertung von Thiocholinpeptidthioestern in Bezug auf NCL und Hydrolysekinetik ergab seine praktische Nützlichkeit, die mit der anderer Alkylthioester vergleichbar war .
Entschwefelung
Thiocholiniodid hat sich als reaktiveres Thiol-Additiv bei der Entschwefelung erwiesen, die häufig in der chemischen Proteinsynthese verwendet wird, um Cys-Residuen in die häufigeren Ala-Residuen umzuwandeln .
Wirkmechanismus
- AChE is an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetate. It plays a crucial role in nerve signal transmission .
- As a result, the characteristic blue oxidized TMB (oxTMB) product is not generated, leading to color fading and decreased absorbance .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Thiocholine iodide interacts with various enzymes and proteins, particularly Cholinesterase. The compound is produced enzymatically by the hydrolysis of the acetylthiocholine pseudosubstrate . The interaction with Cholinesterase is crucial as it plays a significant role in the nervous system by terminating nerve impulses .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with Cholinesterase, affecting the termination of nerve impulses . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Cholinesterase. It is produced enzymatically by the hydrolysis of the acetylthiocholine pseudosubstrate . This process can lead to changes in gene expression and can influence enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Operational conditions for any amperometric biosensor that uses acetylthis compound must be thoroughly optimized to avoid false analytical signals or a reduced sensitivity .
Eigenschaften
IUPAC Name |
trimethyl(2-sulfanylethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS.HI/c1-6(2,3)4-5-7;/h4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGNYPVJSIRPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCS.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7161-73-1 | |
| Record name | Ethanaminium, 2-mercapto-N,N,N-trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7161-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Mercaptoethyl)trimethylammonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007161731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-mercaptoethyl)trimethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


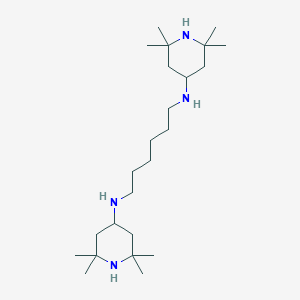
![[(Z)-but-2-en-2-yl]-trimethylsilane](/img/structure/B8382.png)
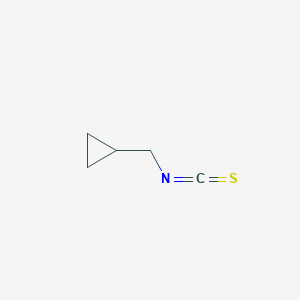

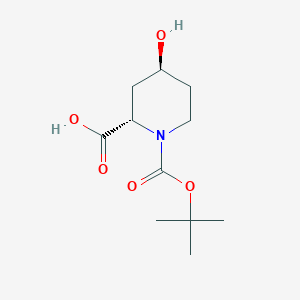


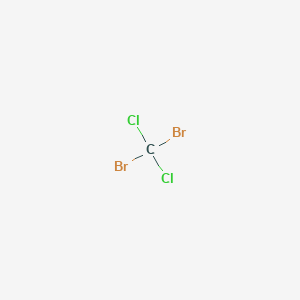
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)

